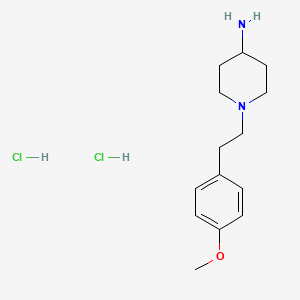

4-Amino-1-(4-methoxyphenethyl)piperidine dihydrochloride

Description

Crystallographic Parameters and Molecular Geometry

The dihydrochloride salt formation significantly influences the solid-state packing and intermolecular interactions of the compound. Salt formation with hydrochloric acid typically results in protonation of both nitrogen atoms present in the molecule: the piperidine nitrogen and the amino group nitrogen. This dual protonation creates a dicationic species that associates with two chloride counterions, establishing an ionic crystal lattice stabilized by electrostatic interactions and hydrogen bonding networks.

The molecular geometry exhibits characteristic bond lengths and angles consistent with similar piperidine derivatives. The carbon-nitrogen bond distances within the piperidine ring typically range from 1.45 to 1.47 angstroms, while the carbon-carbon bonds span approximately 1.52 to 1.54 angstroms. The methoxy group attached to the phenyl ring maintains standard aromatic carbon-oxygen bond characteristics with distances around 1.36 angstroms.

Properties

IUPAC Name |

1-[2-(4-methoxyphenyl)ethyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O.2ClH/c1-17-14-4-2-12(3-5-14)6-9-16-10-7-13(15)8-11-16;;/h2-5,13H,6-11,15H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRFXPDCJLQUOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCN2CCC(CC2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90700764 | |

| Record name | 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108555-25-5 | |

| Record name | 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination Pathway

The reductive amination of 4-piperidone derivatives with 4-methoxyphenethylamine represents a widely adopted route. In this method, 4-piperidone is condensed with 4-methoxyphenethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst.

Procedure :

-

Condensation : 4-Piperidone (1.0 equiv) and 4-methoxyphenethylamine (1.2 equiv) are dissolved in methanol under nitrogen. Acetic acid (2.0 equiv) is added to protonate the amine, followed by NaBH₃CN (1.5 equiv) at 0–5°C. The mixture is stirred for 12–16 hours at room temperature.

-

Workup : The reaction is quenched with aqueous NaOH, extracted with dichloromethane, and dried over anhydrous Na₂SO₄.

-

Salt Formation : The free base is treated with HCl gas in ethyl acetate to precipitate the dihydrochloride salt.

Yield : 72–78% (free base), 89% after salt formation.

Purity : ≥98% (HPLC).

Nucleophilic Substitution with Protective-Group Chemistry

This method leverages Boc-protected 4-aminopiperidine to prevent side reactions during alkylation.

Procedure :

-

Boc Protection : 4-Aminopiperidine (1.0 equiv) is treated with di-tert-butyl dicarbonate (1.1 equiv) in dichloromethane with triethylamine (2.0 equiv) as a base. The Boc-protected intermediate is isolated via crystallization.

-

Alkylation : The Boc-protected piperidine (1.0 equiv) reacts with 4-methoxyphenethyl bromide (1.3 equiv) in THF using NaH (1.5 equiv) as a base at 0°C. The mixture is stirred for 6 hours.

-

Deprotection and Salt Formation : The Boc group is removed with HCl in dioxane, followed by precipitation of the dihydrochloride salt using HCl gas.

Yield : 68% (alkylation step), 82% overall.

Critical Note : Excess alkylating agent improves yield but risks di-alkylation byproducts.

Comparative Analysis of Methodologies

| Parameter | Reductive Amination | Nucleophilic Substitution |

|---|---|---|

| Starting Material Cost | Moderate | High (Boc reagent required) |

| Reaction Time | 16–24 hours | 8–12 hours |

| Overall Yield | 72–89% | 68–82% |

| Byproduct Formation | <5% | 8–12% (di-alkylation) |

| Scalability | High | Moderate |

Key Insight : Reductive amination offers superior scalability and purity, while nucleophilic substitution provides faster reaction times at the expense of higher reagent costs.

Optimization Strategies and Challenges

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(4-methoxyphenethyl)piperidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents, such as chlorine or bromine, are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

Research has indicated that compounds similar to 4-amino-1-(4-methoxyphenethyl)piperidine dihydrochloride exhibit antimicrobial properties. For instance, derivatives of piperidine have been studied for their efficacy against Mycobacterium tuberculosis, with modifications to the piperidine structure enhancing activity against resistant strains .

Neuropharmacology

The compound has been investigated for its potential as a neuropharmacological agent, particularly in the treatment of central nervous system disorders. Studies have shown that piperidine derivatives can modulate neurotransmitter systems, which may be beneficial in treating conditions such as depression and anxiety .

Synthesis and Structural Modifications

Synthetic Pathways

The synthesis of this compound involves various chemical reactions, including the use of lithium aluminum hydride for reducing amides to amines. This synthetic approach allows for the introduction of functional groups that can enhance biological activity .

Case Studies

Mechanism of Action

The mechanism of action of 4-Amino-1-(4-methoxyphenethyl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Thermal Stability: Melting points of analogs vary significantly (e.g., 13a is hygroscopic , while 13c melts at 189–192°C ), suggesting that bulky substituents like bromobenzyloxyimino enhance stability.

Biological Activity

4-Amino-1-(4-methoxyphenethyl)piperidine dihydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its structural features, which include an amino group and a methoxyphenethyl substituent, contributing to its interaction with various biological targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : CHClN\O

- Molecular Weight : 284.19 g/mol

Structural Features

- Piperidine Ring : A six-membered ring containing one nitrogen atom, which is crucial for the compound's biological activity.

- Methoxy Group : The presence of the methoxy group enhances lipophilicity, potentially affecting the compound's ability to cross biological membranes.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is hypothesized to modulate neurotransmitter release and receptor activity, particularly in the central nervous system (CNS). The compound may act as a selective modulator of neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.

Pharmacological Applications

Recent studies have explored the following pharmacological applications:

- Antiviral Activity : Research indicates that derivatives of piperidine, including this compound, may exhibit antiviral properties. For instance, it has been evaluated against human coronaviruses, showing potential as a selective replication inhibitor .

- Neurotransmitter Modulation : The compound is being investigated for its ability to modulate neurotransmitter systems such as dopamine and serotonin pathways. This modulation could have implications in treating conditions like depression and anxiety.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in substituents can significantly alter biological activity:

| Substituent | Effect on Activity |

|---|---|

| Methoxy group | Enhances lipophilicity and receptor affinity |

| Amino group | Critical for receptor binding and activity |

Antiviral Efficacy

A study focused on piperidine derivatives demonstrated that certain analogs exhibited significant antiviral activity against HCoV-229E, a model for studying coronaviruses. The study highlighted that modifications at specific positions on the piperidine ring could enhance antiviral potency .

Neuropharmacological Studies

In neuropharmacological research, this compound was shown to affect dopamine receptor signaling pathways. In vitro assays indicated that compounds with similar structures could inhibit dopamine uptake, suggesting potential applications in treating neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for 4-amino-1-(4-methoxyphenethyl)piperidine dihydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step process:

Amination of Piperidine Core : Reacting a piperidine precursor (e.g., 1-(4-methoxyphenethyl)piperidin-4-amine) with a protected amine group under basic conditions (e.g., K₂CO₃ in THF) .

Salt Formation : Treating the freebase with HCl in a polar solvent (e.g., ethanol) to precipitate the dihydrochloride salt .

Key Factors :

- Temperature : Elevated temperatures (60–80°C) improve reaction rates but may degrade heat-sensitive intermediates .

- Catalysts : Palladium catalysts (e.g., Pd/C) enhance hydrogenation efficiency during deprotection steps .

- Purification : Crystallization from ethanol/water mixtures yields >95% purity .

Q. How can structural integrity and purity be validated for this compound?

Methodological Answer: Use a combination of analytical techniques:

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

- Solubility : Highly soluble in water (>50 mg/mL) and polar solvents (e.g., DMSO, methanol) due to dihydrochloride salt formation. Insoluble in non-polar solvents (e.g., hexane) .

- Stability :

- pH Sensitivity : Stable at pH 2–6; degrades above pH 7 due to deprotonation of the amine group .

- Thermal Stability : Decomposes at >200°C; store at –20°C under inert atmosphere for long-term stability .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets (e.g., GPCRs)?

Methodological Answer:

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding affinity to GPCRs (e.g., serotonin receptors) based on the methoxyphenethyl moiety’s π-π stacking and hydrogen-bonding potential .

- MD Simulations : Simulate ligand-receptor dynamics (100 ns trajectories) to assess stability of the piperidine-amine group in the binding pocket .

- SAR Studies : Modify substituents (e.g., replacing methoxy with halogen) and compare docking scores to identify high-affinity analogs .

Q. What strategies resolve contradictions in biological activity data across cell-based assays?

Methodological Answer:

- Dose-Response Curves : Validate EC₅₀ values across multiple cell lines (e.g., HEK293 vs. CHO) to rule out cell-type-specific artifacts .

- Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseScan) to identify unintended kinase interactions that may skew results .

- Metabolic Stability Assays : Incubate with liver microsomes to assess if rapid degradation (e.g., CYP450-mediated) causes variability in activity .

Q. How can reaction pathways be optimized for scalable synthesis while minimizing impurities?

Methodological Answer:

- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent ratio) to identify optimal conditions via response surface methodology .

- Inline Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .

- Green Chemistry : Replace THF with cyclopentyl methyl ether (CPME) to reduce environmental impact and improve safety .

Q. What are the implications of stereochemistry on the compound’s pharmacological profile?

Methodological Answer:

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers and test individual isomers in receptor-binding assays .

- Stereochemical Stability : Assess epimerization risks under physiological conditions (pH 7.4, 37°C) via ¹H NMR over 24 hours .

- In Vivo Correlation : Compare pharmacokinetics (AUC, Cmax) of racemic vs. enantiopure forms in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.